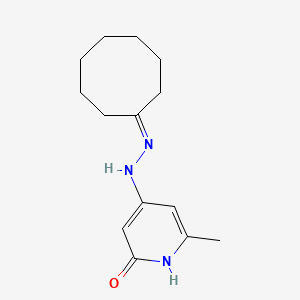
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with a cyclooctylidenehydrazinyl substituent, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cyclooctylidenehydrazine with 6-methyl-1H-pyridin-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require refluxing for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridinone compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAF V600E), which are involved in cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclooctylidenehydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide
Uniqueness
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one stands out due to its specific hydrazinyl substituent, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
61191-28-4 |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H21N3O/c1-11-9-13(10-14(18)15-11)17-16-12-7-5-3-2-4-6-8-12/h9-10H,2-8H2,1H3,(H2,15,17,18) |
InChI-Schlüssel |
DHDDXDKSWNPKBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


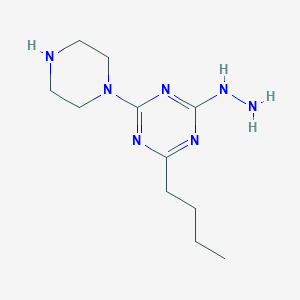
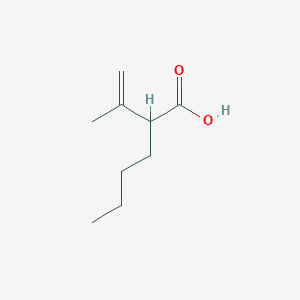
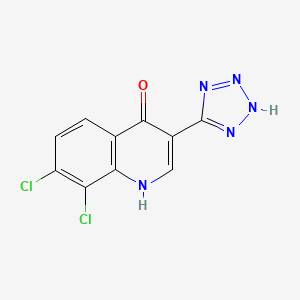
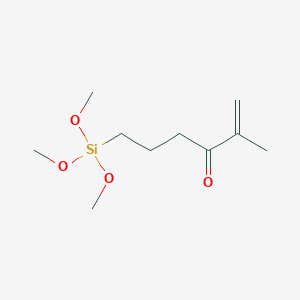

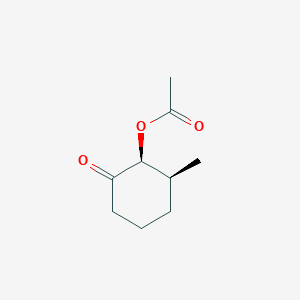
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
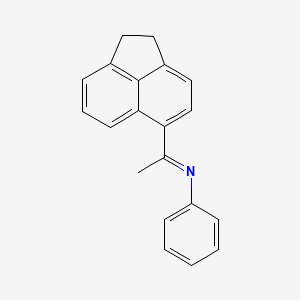
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
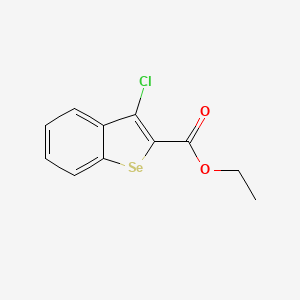
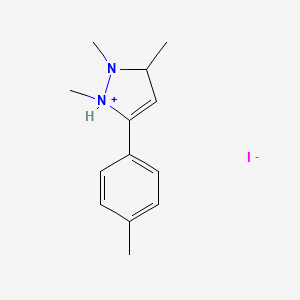
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
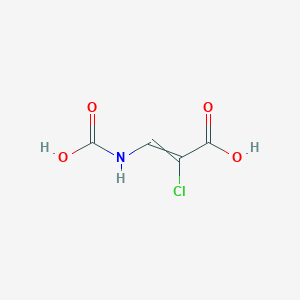
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
